molecular formula C8H6BrClO2 B067309 Methyl 4-bromo-2-chlorobenzoate CAS No. 185312-82-7

Methyl 4-bromo-2-chlorobenzoate

Cat. No. B067309
M. Wt: 249.49 g/mol
InChI Key: JSNXIWYWUKTWAX-UHFFFAOYSA-N
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Patent
US09440994B2

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid (5 g, 21.2 mmol) in 50 mL of methanol was added thionyl chloride (1.4 mL, 19.8 mmol) drop-wise. The reaction was heated to 60° C. After 3 hours the reaction was allowed to cool back to room temperature and concentrated down to give 4-bromo-2-chlorobenzoic acid methyl ester as an orange liquid. Amount obtained: 4.65 g (95%). LCMS (M/Z): 249 (M+H). 1H NMR (Chloroform-d) δ: 3.92 (s, 3 H) 7.45 (dd, J=8.4, 2.0 Hz, 1 H) 7.63 (d, J=2.0 Hz, 1 H) 7.72 (d, J=8.4 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[Cl:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
1.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool back to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)Br)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.